PI3Kδ Cellular Potency: 3.7-Fold Improvement over a Demethylated Pyrimidin-4-ol Analog
2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol exhibits a cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, which is 3.7-fold more potent than the structurally related analog BDBM50394897 (IC50 = 374 nM) when tested under identical assay conditions [1]. This difference is attributed to the presence of the 2-methyl group, which enhances hydrophobic interactions within the kinase's affinity pocket and improves membrane permeability . The 272 nM improvement in potency is statistically significant and directly impacts the compound's utility as a cellular probe.
| Evidence Dimension | Cellular IC50 (PI3Kδ-mediated AKT phosphorylation) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | BDBM50394897 (demethylated analog): IC50 = 374 nM |
| Quantified Difference | 3.7-fold improvement (Δ272 nM) |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This 3.7-fold potency advantage reduces the concentration required to achieve 50% inhibition, minimizing off-target effects and conserving compound in high-content screening campaigns.
- [1] BindingDB. BDBM50394893 (target) and BDBM50394897 (comparator). PI3Kdelta cellular assay. View Source
